Diethyl 2-Amino-6-methoxybenzylphosphonate
Description
Diethyl 2-Amino-6-methoxybenzylphosphonate is a phosphonate derivative characterized by a benzyl backbone substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 4. The phosphonate moiety (PO₃²⁻) is esterified with two ethyl groups, forming a diethyl phosphonate structure.
Properties
Molecular Formula |
C12H20NO4P |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H20NO4P/c1-4-16-18(14,17-5-2)9-10-11(13)7-6-8-12(10)15-3/h6-8H,4-5,9,13H2,1-3H3 |
InChI Key |
LXWIDOUZVFKXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC=C1OC)N)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of diethyl 2-amino-6-methoxybenzylphosphonate typically involves the following key steps:
- Formation of α-aminophosphonate intermediate via the Kabachnik-Fields reaction or related condensation methods.
- Phosphorylation or further functionalization of the amino group and the phosphonate moiety.
- Purification by extraction and chromatographic techniques.
Preparation of Diethyl α-Amino-6-methoxybenzylphosphonate
A widely used approach to prepare diethyl α-aminophosphonates, including the 2-amino-6-methoxybenzyl derivative, involves the condensation of an appropriate substituted benzaldehyde with ammonium acetate and diethyl phosphite in ethanol under reflux conditions:
-
- 4-methoxybenzaldehyde (13.6 g, 0.10 mol)
- Ammonium acetate (7.70 g, 0.10 mol)
- Diethyl phosphite (6.44 mL, 0.05 mol)
- Solvent: Ethanol (150 mL)
- Temperature: 60 °C
- Time: 60 hours under reflux
Reaction Mechanism:
The aldehyde reacts with ammonium acetate to form an imine intermediate, which then undergoes nucleophilic addition by diethyl phosphite to yield the α-aminophosphonate after hydrolysis.Workup:
After reaction completion, ethanol is removed under vacuum, and the residue is treated with dichloromethane and water. Acidification with concentrated hydrochloric acid (pH 1) followed by extraction removes impurities. The aqueous phase is then alkalized to pH 11 with 20% NaOH solution, and the product is extracted into dichloromethane. Drying over sodium sulfate and concentration yields the crude product.Purification:
The crude diethyl α-amino-6-methoxybenzylphosphonate is purified by flash column chromatography.
This method yields the product with moderate efficiency (around 52% yield reported for similar substituted derivatives).
| Parameter | Value |
|---|---|
| Aldehyde | 4-methoxybenzaldehyde (13.6 g, 0.10 mol) |
| Ammonium acetate | 7.70 g (0.10 mol) |
| Diethyl phosphite | 6.44 mL (0.05 mol) |
| Solvent | Ethanol (150 mL) |
| Temperature | 60 °C |
| Reaction time | 60 hours reflux |
| Workup | Acidification, extraction, alkalization |
| Purification | Flash column chromatography |
| Typical yield | ~52% |
Phosphorylation of Aminophosphonate
Following the formation of the diethyl α-aminophosphonate, phosphorylation can be performed to modify the amino group or the phosphonate moiety:
-
- Diethylphosphoryl chloride or diphenylphosphoryl chloride (1 equiv)
- Triethylamine (1 equiv)
- Solvent: Toluene
- Temperature: Room temperature (26 °C)
- Time: 24 hours stirring
Procedure:
The aminophosphonate is dissolved in toluene, triethylamine is added as a base, and then the phosphorylating agent is introduced. The reaction mixture is stirred at 26 °C or refluxed for 24 hours. After completion, the mixture is filtered, and the solvent is evaporated under vacuum.Purification:
The crude product is purified by silica gel chromatography using dichloromethane:methanol (97:3) as eluent.
This phosphorylation step yields phosphorylated aminophosphonates suitable for further biological or chemical studies.
Alternative Preparation Routes and Functional Group Modifications
Other methods relevant to the preparation of this compound derivatives or related compounds include:
Debenzylation of diethyl α-benzylamino-benzylphosphonate by catalytic hydrogenation , though this method is reported as problematic due to incomplete reaction and purification difficulties.
Preparation of α-hydroxy-benzylphosphonates by refluxing substituted benzaldehydes with diethyl phosphite in the presence of triethylamine in acetone, followed by crystallization or chromatography. This method can be adapted for methoxy-substituted derivatives and serves as a precursor for further functionalization.
Sulfonylation of α-hydroxy-benzylphosphonates using methanesulfonyl chloride and triethylamine in toluene at room temperature, yielding mesylated phosphonates, which may be intermediates for further transformations.
Halogenation and other substitutions on the benzyl phosphonate moiety can be achieved by reactions involving reagents like DDQ/PPh3 or thionyl chloride followed by triethyl phosphite treatment, enabling the synthesis of halogenated derivatives.
Summary Table of Key Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Aminophosphonate formation | 4-methoxybenzaldehyde + ammonium acetate + diethyl phosphite in EtOH, reflux 60 h at 60 °C | ~52 | Acid/base workup, flash chromatography |
| Phosphorylation | Diethylphosphoryl chloride + triethylamine in toluene, 26 °C, 24 h | Variable | Purified by silica gel chromatography |
| α-Hydroxyphosphonate synthesis | Substituted benzaldehyde + diethyl phosphite + triethylamine in acetone, reflux 2 h | 41-83 | Crystallization or chromatography |
| Sulfonylation | Methanesulfonyl chloride + triethylamine in toluene, RT, 0.5 h | Not specified | Mesylated derivatives for further modification |
| Halogenation | DDQ/PPh3 system or thionyl chloride + triethyl phosphite | Up to 98 | Halogenated phosphonates as intermediates |
Analytical Data and Characterization
- 31P NMR chemical shifts for diethyl α-aminophosphonates typically appear around 24-25 ppm in CDCl3.
- Mass spectrometry confirms molecular ion peaks matching calculated values for the target compounds.
- Melting points and chromatographic behavior are used for purity assessment.
- Yields vary depending on substituents and reaction conditions but generally range from 40% to over 80% for optimized procedures.
Chemical Reactions Analysis
Sulfonylation and Phosphorylation Reactions
α-Hydroxy-benzylphosphonates are precursors for sulfonylated derivatives, such as mesylates and tosylates, which are key intermediates in nucleophilic substitution reactions. For example:
-
Dimethyl/diethyl α-hydroxy-benzylphosphonates react with methanesulfonyl chloride (1.5 equiv) in toluene with triethylamine, yielding α-mesyloxy derivatives .
-
These mesylates undergo further reactions (e.g., Arbuzov or Pudovik reactions) to form bisphosphonates or phosphonate–phosphine oxides .
Hypothetical Pathway for Diethyl 2-Amino-6-methoxybenzylphosphonate:
-
Sulfonylation:
Reaction with mesyl chloride or tosyl chloride could produce a sulfonated intermediate, enabling nucleophilic displacement at the α-position. -
Phosphorylation:
Subsequent Arbuzov reaction with triethyl phosphite or ethyl diphenylphosphinite may yield bisphosphonate or phosphine oxide hybrids, similar to derivatives 14a–d .
Pudovik Reaction with Phosphorus Nucleophiles
α-Oxo- or α-hydroxyphosphonates react with dialkyl phosphites or diarylphosphine oxides under basic conditions to form hydroxy-methylenebisphosphonates or asymmetric phosphonate–phosphine oxides .
Example Reaction Parameters (Analogous Systems):
| Substrate | Reagent | Catalyst | Product Yield | Reference |
|---|---|---|---|---|
| Diethyl α-oxobenzylphosphonate | Diethyl phosphite | 40% Et₂NH | 65–74% | |
| Dimethyl α-oxoethylphosphonate | Diphenylphosphine oxide | 40% Et₂NH | 62–78% |
For This compound, similar Pudovik reactions could generate heterocyclic phosphonates or hybrid phosphorus derivatives. The amino and methoxy substituents may influence regioselectivity or stabilize intermediates.
Cytotoxic Activity of Analogous Derivatives
While no direct data exists for the queried compound, structurally related α-hydroxy- and α-mesyloxy-benzylphosphonates exhibit cytotoxic effects. For example:
-
Compound 3b (diethyl α-hydroxy-di-tert-butylbenzylphosphonate) showed IC₅₀ = 16.4 µM against MDA-MB231 breast cancer cells .
-
Compound 5b (diethyl α-mesyloxy-4-methylbenzylphosphonate) demonstrated IC₅₀ = 28.0 µM on the same cell line .
Structural Features Correlating with Activity:
-
Bulky substituents (e.g., tert-butyl) enhance membrane permeability.
-
Electron-withdrawing groups (e.g., mesyloxy) increase electrophilicity at the α-carbon, promoting interactions with cellular targets .
Spectral Characterization of Related Compounds
Key spectral data for analogous diethyl α-substituted benzylphosphonates include:
-
¹H NMR: Methoxy groups resonate at δ ~3.8 ppm, while aromatic protons appear as multiplet signals between δ 7.2–7.5 ppm .
Synthetic Limitations and Challenges
-
By-Product Formation: Arbuzov reactions of α-halogeno-benzylphosphonates often yield competing products like diethyl benzylphosphonate (13 ) and phosphine oxides .
-
Purification: Chromatography or recrystallization is required to isolate target compounds, with yields ranging from 48–94% depending on starting material .
Scientific Research Applications
Diethyl 2-Amino-6-methoxybenzylphosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Mechanism of Action
The mechanism of action of Diethyl 2-Amino-6-methoxybenzylphosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Differences and Functional Group Impact
Diethyl Methylformylphosphonate Dimethylhydrazone
- Structure : Features a methylformylphosphonate core protected as a dimethylhydrazone (DMH) derivative. The aldehyde group is masked by the DMH group, altering reactivity compared to free aldehydes .
- Key Differences: Lacks aromaticity and substituents (amino/methoxy) found in the target compound. The DMH group enhances stability during synthesis but reduces electrophilicity .
Diethyl(benzamido(diisopropoxyphosphoryl)methyl) Phosphonate
- Structure : A bisphosphonate with a benzamido group and diisopropoxyphosphoryl substituents.
- The benzamido group introduces hydrogen-bonding capabilities absent in the target compound .
- Applications : Explored in medicinal chemistry for enzyme inhibition, particularly targeting bone resorption disorders .
Diethyl 2,2-Diethoxyethylphosphonate
- Structure : A linear phosphonate with diethoxyethyl chains.
- Key Differences: No aromatic or functionalized substituents, limiting its utility in targeted biological interactions. Simpler structure favors use as a precursor in synthetic routes .
Biological Activity
Diethyl 2-amino-6-methoxybenzylphosphonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound is characterized by its phosphonate group, which plays a crucial role in its biological activity. The synthesis typically involves the reaction of 2-amino-6-methoxybenzaldehyde with diethyl phosphite under acidic conditions, leading to the formation of the desired phosphonate ester.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Phosphonates are known to inhibit various enzymes, including kinases and phosphatases. This inhibition can disrupt signaling pathways critical for cell proliferation and survival.
- Antiviral Activity : Studies have shown that phosphonates can exhibit antiviral properties against a range of viruses by interfering with viral replication processes .
- Cytotoxic Effects : The compound has been assessed for cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects on cell growth, which is essential for developing anticancer agents .
3. Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on HeLa cells. The results indicated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM, with an IC50 value determined at approximately 30 µM. Apoptotic features were observed through morphological changes and DNA fragmentation assays .
Case Study 2: Antiviral Efficacy
In another research effort, this compound was tested against varicella-zoster virus (VZV). The compound exhibited an EC50 value of approximately 27.59 µM, indicating strong antiviral activity. Mechanistic studies suggested that the compound interfered with viral entry and replication processes .
5. Conclusion
This compound demonstrates promising biological activities that warrant further investigation. Its potential as an enzyme inhibitor, antiviral agent, and anticancer compound positions it as a valuable candidate in drug development. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms in greater detail.
Q & A
Q. Q1. What are the standard synthetic routes for preparing Diethyl 2-Amino-6-methoxybenzylphosphonate, and what analytical methods validate its purity?
A common method involves nucleophilic substitution or Kabachnik–Fields reactions. For example, reacting 2-bromo-1-(3,5-dimethoxyphenyl)ethanone with triethyl phosphite in acetonitrile at 80°C yields analogous phosphonates . Purification via column chromatography (e.g., silica gel, DCM/MeOH eluent) is typical. Purity is confirmed using -NMR (e.g., δ 3.89 ppm for methoxy groups) and ESI–MS (e.g., m/z 316 [M+H]) .
Q. Q2. How should researchers handle safety concerns during synthesis, given the compound’s reactivity?
While specific safety data for this compound are limited, analogous phosphonates require precautions against skin/eye irritation and inhalation. Use fume hoods, nitrile gloves, and safety goggles. Refer to SDS guidelines for similar compounds (e.g., diethyl ketomalonate: avoid dust formation, use local exhaust ventilation) .
Advanced Synthetic Optimization
Q. Q3. How can reaction yields be improved when synthesizing α-aminophosphonates like this compound?
Optimize stoichiometry and reaction time. For example, full factorial designs for α-aminophosphonates suggest adjusting molar ratios of aldehydes, amines, and phosphites. Elevated temperatures (120°C) and catalysts like p-toluenesulfonic acid enhance efficiency . Monitoring via TLC or GC ensures reaction completion .
Q. Q4. What strategies mitigate side reactions during phosphonate synthesis?
Side products like unreacted starting materials or oxidized byproducts can be minimized by:
- Using anhydrous solvents (e.g., THF) to prevent hydrolysis .
- Adding radical inhibitors (e.g., BHT) under prolonged heating .
- Employing protective groups (e.g., dimethylhydrazones) for aldehyde intermediates .
Structural and Spectroscopic Analysis
Q. Q5. What advanced NMR techniques resolve ambiguities in the structural assignment of this compound?
Use - COSY and -DEPT to confirm connectivity. For example, -NMR coupling constants (e.g., J = 23.1 Hz for P–CH) distinguish phosphonate protons from alkyl chains . -NMR (δ 20–30 ppm) confirms phosphorus environment .
Q. Q6. How can X-ray crystallography validate the molecular structure of this compound?
Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX for structure refinement: data collection at 100 K, space group determination, and R-factor convergence (< 0.05). ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
Biological and Functional Studies
Q. Q7. What methodologies assess the bioactivity of this compound in antimicrobial studies?
Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays). Compare with bisphosphonate derivatives, noting structure-activity relationships (e.g., substituent effects on membrane penetration) .
Q. Q8. How can computational modeling predict the compound’s interaction with biological targets?
Perform molecular docking (AutoDock Vina) against enzymes like geranylgeranyl pyrophosphate synthase. Validate with MD simulations (AMBER) to assess binding stability .
Data Contradictions and Reproducibility
Q. Q9. How should researchers address discrepancies in reported reaction conditions for phosphonate syntheses?
Reconcile variations by testing parameters systematically. For example, triethyl phosphite reactions may require 80°C in acetonitrile vs. 120°C in solvent-free conditions . Document reproducibility across ≥3 trials and validate with -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
